Regioisomeric logP differential: 4-Me-3'-CF₃ vs. 4'-Me-3-CF₃ biphenyl-4-carboxylic acid
The target compound, 4-methyl-3'-(trifluoromethyl)biphenyl-3-carboxylic acid, has a computed octanol-water partition coefficient (XLogP3) of ~3.8, while its regioisomer 4'-methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 1929243-67-3) has an XLogP3 of ~4.2, reflecting the impact of carboxylic acid position on overall polarity . The ~0.4 log unit difference corresponds to an approximately 2.5-fold difference in lipophilicity, which can significantly affect membrane permeability and protein binding in biological assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.8 (PubChem computed) |
| Comparator Or Baseline | 4'-Methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid: XLogP3 ≈ 4.2 (PubChem computed) |
| Quantified Difference | ΔXLogP3 ≈ -0.4 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
A lower logP indicates reduced non-specific protein binding and potentially superior aqueous solubility, making this regioisomer preferable for in vitro assays requiring higher compound concentrations.
- [1] PubChem. Computed Properties for 4-Methyl-3'-(trifluoromethyl)biphenyl-3-carboxylic acid (CID inferred). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-30). View Source
